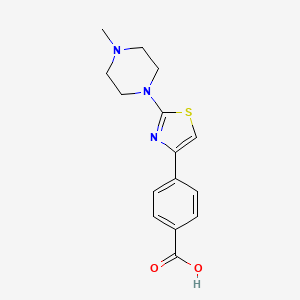

4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid

CAS No.: 294622-47-2

Cat. No.: VC13603066

Molecular Formula: C15H17N3O2S

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 294622-47-2 |

|---|---|

| Molecular Formula | C15H17N3O2S |

| Molecular Weight | 303.4 g/mol |

| IUPAC Name | 4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid |

| Standard InChI | InChI=1S/C15H17N3O2S/c1-17-6-8-18(9-7-17)15-16-13(10-21-15)11-2-4-12(5-3-11)14(19)20/h2-5,10H,6-9H2,1H3,(H,19,20) |

| Standard InChI Key | NPHPALJCGYEBNO-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)C(=O)O |

| Canonical SMILES | CN1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is 4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid. Key identifiers include:

Structural Analysis

The molecule consists of:

-

A benzoic acid moiety contributing acidity and hydrogen-bonding capacity.

-

A thiazole ring (a five-membered heterocycle with sulfur and nitrogen) providing rigidity and electronic diversity.

-

A 4-methylpiperazine group enhancing solubility and enabling interactions with biological targets .

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via multi-step organic reactions:

-

Thiazole Formation: Condensation of thiourea derivatives with α-halo ketones to form the thiazole core .

-

Piperazine Substitution: Introduction of 4-methylpiperazine via nucleophilic substitution or coupling reactions .

-

Benzoic Acid Coupling: Attachment of the benzoic acid group through Suzuki-Miyaura or Ullmann coupling .

A patent (CN103382191B) details a method using nanofiltration membrane technology to purify intermediates, achieving a 92% yield .

Key Intermediates

-

Methyl 4-(2-(4-methylpiperazin-1-yl)thiazole-4-carboxylate: Ester precursor hydrolyzed to the final acid .

-

4-(Thiazol-4-yl)benzoic acid: Intermediate before piperazine functionalization .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar solvents (e.g., DMSO, methanol) due to the piperazine group .

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strong acids/bases .

Spectroscopic Data

-

IR (KBr): 1695 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch) .

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.10 (d, 2H, Ar-H), 7.90 (s, 1H, thiazole-H), 3.60–3.20 (m, 8H, piperazine-H), 2.30 (s, 3H, CH₃) .

Biological and Pharmacological Activities

Kinase Inhibition

Derivatives of this compound exhibit TAK1 (TGF-β-activated kinase 1) inhibition, with IC₅₀ values ranging from 110–900 nM . Structural analogs bind to the ATP pocket, inducing a c-helix-out conformation in TAK1, a mechanism shared with b-Raf inhibitors .

Muscarinic Receptor Modulation

A patent (WO2017079641A1) highlights derivatives as M4 muscarinic receptor antagonists, potentially useful in neurological disorders like Alzheimer’s disease .

Applications in Drug Development

Lead Optimization

The compound’s scaffold is a template for:

-

Type II Kinase Inhibitors: Modified to target hydrophobic pockets adjacent to the ATP-binding site .

-

C-Helix-Out Inhibitors: Structural tweaks (e.g., pyridine substitutions) enhance TAK1 affinity .

Prodrug Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume